

Aztreonam-Avibactam: An In Vitro Comparison with Other β-Lactam/β-Lactamase Inhibitor Combinations

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A detailed analysis of the in vitro potency of **aztreonam**-avibactam against challenging Gramnegative pathogens, benchmarked against other leading β -lactam/ β -lactamase inhibitor combinations.

Introduction

The emergence of multidrug-resistant Gram-negative bacteria, particularly those producing metallo- β -lactamases (MBLs), poses a significant threat to global public health. MBLs confer resistance to nearly all β -lactam antibiotics, including carbapenems, leaving limited therapeutic options. **Aztreonam**, a monobactam, is stable against hydrolysis by MBLs but is susceptible to other β -lactamases such as AmpC and extended-spectrum β -lactamases (ESBLs) that are often co-produced by these resistant strains. The combination of **aztreonam** with avibactam, a broad-spectrum β -lactamase inhibitor, is a promising strategy to overcome this challenge. Avibactam protects **aztreonam** from degradation by serine β -lactamases (Ambler classes A, C, and some D), thereby restoring its activity against MBL-producing bacteria.[1][2][3] This guide provides a comparative overview of the in vitro activity of **aztreonam**-avibactam against other contemporary β -lactam/ β -lactamase inhibitor (BL-BLI) combinations, supported by experimental data and detailed methodologies.

Comparative In Vitro Activity



The in vitro efficacy of **aztreonam**-avibactam has been extensively evaluated against a wide range of Gram-negative isolates, with a particular focus on carbapenem-resistant Enterobacterales (CRE) and MBL-producers.

Against Metallo-β-Lactamase (MBL)-Producing Enterobacterales

Aztreonam-avibactam has demonstrated potent in vitro activity against MBL-producing Enterobacterales. In a study of MBL-producing isolates from the UK, over 90% of Klebsiella and Enterobacter spp. were inhibited by **aztreonam**-avibactam at a concentration of 1+4 mg/L. [1] Similarly, a global surveillance program found that 99.4% of MBL-positive Enterobacterales isolates were inhibited at an MIC of ≤8 mg/L, with an MIC90 of 1 mg/L.[4] Another study reported that 99.9% of Enterobacterales isolates, including 99.7% of CRE, were inhibited at an **aztreonam**-avibactam MIC of ≤8 mg/L.[5]



Organism /Group	Aztreona m- Avibacta m MIC50 (mg/L)	Aztreona m- Avibacta m MIC90 (mg/L)	Comparat or(s)	Comparat or MIC50 (mg/L)	Comparat or MIC90 (mg/L)	Referenc e
MBL- producing Enterobact erales	0.5/4	8/4	-	-	-	[6]
MBL- positive Enterobact erales	-	1	-	-	-	[4]
Carbapene m-resistant Enterobact erales (CRE)	0.25	0.5	-	-	-	[5]
Carbapene m-resistant E. coli (CR- Eco)	-	2/4	Ceftazidim e- Avibactam	-	>32/4	[7][8]
Carbapene m-resistant K. pneumonia e (CR-Kpn)	-	1/4	Ceftazidim e- Avibactam	-	16/4	[7][8]
Carbapene m-resistant P. aeruginosa (CR-Pae)	-	64/4	Ceftazidim e- Avibactam	-	32/4	[7][8]



Comparison with Ceftazidime-Avibactam

While ceftazidime-avibactam is effective against many serine carbapenemase producers (like KPC), it is not active against MBLs. In contrast, **aztreonam**-avibactam demonstrates superior in vitro activity against MBL-producing Enterobacterales. One study directly comparing the two found **aztreonam**-avibactam to be more active in vitro than ceftazidime-avibactam against extended-spectrum β-lactam-resistant Enterobacterales, with MIC50/MIC90 values of 0.125/0.5 mg/L versus 0.5/2 mg/L, respectively.[9] Against carbapenem-resistant E. coli and K. pneumoniae, **aztreonam**-avibactam also showed greater potency than ceftazidime-avibactam. [7][8] However, for carbapenem-resistant P. aeruginosa, ceftazidime-avibactam exhibited better in vitro activity.[7][8]

Comparison with other Novel BL-BLI Combinations

Studies have also initiated comparisons of **aztreonam** in combination with other novel β-lactamase inhibitors like relebactam and vaborbactam against NDM-producing Enterobacterales. In one such study, **aztreonam**/avibactam was the most effective combination, active against 80.95% of strains, while combinations with relebactam and vaborbactam were effective in 61.90% and 47.62% of isolates, respectively.[10] Another study investigating dual-carbapenemase-producing Enterobacterales found that combinations of **aztreonam** with ceftazidime/avibactam, meropenem/vaborbactam, and imipenem/relebactam all exhibited good synergistic effects in vitro.[11]

Organism/Gro up	Aztreonam- Avibactam Susceptibility (%)	Aztreonam- Relebactam Susceptibility (%)	Aztreonam- Vaborbactam Susceptibility (%)	Reference
NDM-producing Enterobacterales	80.95	61.90	47.62	[10]
MBL-producing Enterobacterales	92.3	57.7	78.9	[12]
MBL-producing P. aeruginosa	75	60	60	[12]



Experimental Protocols

The in vitro data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) performed using the following standard methodologies.

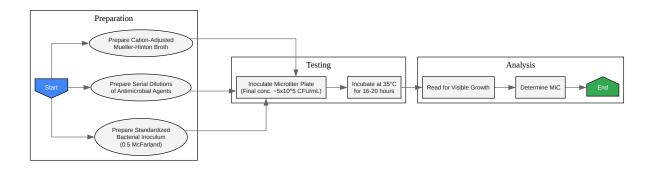
Broth Microdilution (BMD)

Broth microdilution is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[13][14]

Protocol:

- Preparation of Antimicrobial Solutions: Serial two-fold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For combination therapies like **aztreonam**-avibactam, a fixed concentration of the inhibitor (e.g., 4 mg/L avibactam) is maintained across all dilutions of the primary β-lactam.
- Inoculum Preparation: A standardized suspension of the test organism is prepared to a
 turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a
 final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in
 each well of the microtiter plate.
- Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
- MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.





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Caption: Workflow for Broth Microdilution Susceptibility Testing.

Other Testing Methods

Other methods have been evaluated for testing aztreonam-avibactam, including:

- Broth Disk Elution (BDE): A method where antimicrobial disks are eluted in broth to create a specific concentration for susceptibility testing.[15]
- Disk Stacking and Strip Stacking/Crossing: These involve placing disks or strips of different antimicrobial agents in close proximity on an agar plate to assess synergistic effects.[15]
- Gradient Strip Superposition: This method uses gradient strips of two different antimicrobial agents superimposed on each other to determine the MIC of the combination.[10]

Conclusion

The in vitro data strongly support the clinical development of **aztreonam**-avibactam as a valuable therapeutic option for infections caused by MBL-producing Enterobacterales.[5] Its potent activity against these highly resistant pathogens addresses a critical unmet medical



need. While generally showing superior activity against MBL-producers compared to other BL-BLI combinations, its efficacy against certain non-fermenters like P. aeruginosa may be less pronounced than that of ceftazidime-avibactam. Further research and standardized testing methodologies will continue to refine our understanding of the comparative positioning of **aztreonam**-avibactam in the evolving landscape of antimicrobial resistance.

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